molecular formula C6H8N2O B12361156 2-Methoxy-3-methylpyrazine-d3

2-Methoxy-3-methylpyrazine-d3

Cat. No.: B12361156
M. Wt: 127.16 g/mol
InChI Key: VKJIAEQRKBQLLA-BMSJAHLVSA-N
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Description

2-Methoxy-3-methylpyrazine-d3 is a deuterated analog of 2-Methoxy-3-methylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylpyrazine-d3 involves the deuteration of 2-Methoxy-3-methylpyrazine. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often involve controlled temperatures and pressures to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylpyrazine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while reduction may produce deuterated pyrazine compounds .

Scientific Research Applications

2-Methoxy-3-methylpyrazine-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylpyrazine-d3 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 2-Methoxy-3-methylpyrazine-d3 is unique due to its deuterium content, which imparts distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is essential. Compared to its non-deuterated counterparts, it offers enhanced stability and different metabolic profiles .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

127.16 g/mol

IUPAC Name

2-methyl-3-(trideuteriomethoxy)pyrazine

InChI

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3/i2D3

InChI Key

VKJIAEQRKBQLLA-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CN=C1C

Canonical SMILES

CC1=NC=CN=C1OC

Origin of Product

United States

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